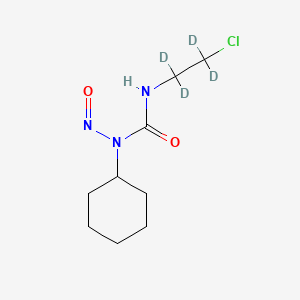

N-Denitroso-N'-nitroso Lomustine-d4

Description

Contextualization of Lomustine (B1675051) Derivatives and Nitrosourea (B86855) Chemistry in Research

Nitrosoureas are a class of compounds characterized by a nitroso (R-NO) group and a urea (B33335) moiety. wikipedia.org They are recognized for their activity as DNA alkylating agents, a property that has led to their extensive use in chemotherapy. wikipedia.orgtaylorandfrancis.com A key feature of many nitrosoureas is their lipophilicity, which allows them to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors. wikipedia.orgtaylorandfrancis.com

Lomustine, a prominent member of the nitrosourea class, functions by alkylating DNA and RNA, which can inhibit DNA synthesis and lead to cross-linking. taylorandfrancis.comnih.gov The therapeutic effects of Lomustine and other nitrosoureas are linked to the chemical species generated during their decomposition under physiological conditions. nih.govnih.gov This decomposition can yield intermediates responsible for not only the desired alkylation of nucleic acids but also for the carbamoylation of proteins, which may be associated with toxic side effects. nih.govnih.gov Research into Lomustine and its derivatives aims to better understand these mechanisms to enhance therapeutic efficacy and explore new applications. taylorandfrancis.comnih.gov

Significance of Deuterated Isomers in Mechanistic and Analytical Studies

The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a powerful technique in scientific research. nih.gov This "deuteration" creates a molecule that is chemically similar to its parent compound but has a greater mass. This subtle change has profound implications for research applications.

One of the primary uses of deuterated compounds is in mechanistic studies to probe the kinetic isotope effect (KIE). nih.govacs.org Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will occur at a slower rate for the deuterated molecule. nih.gov Observing this effect can help researchers identify rate-determining steps in metabolic pathways and reaction mechanisms. acs.org

Furthermore, deuterated molecules are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques. clearsynth.comwisdomlib.org Because they co-elute with the non-deuterated analyte but are distinguishable by their mass, they can compensate for variations during sample preparation and analysis, leading to highly accurate and precise measurements. clearsynth.comresearchgate.net This is crucial for determining the concentration of drugs and their metabolites in complex biological samples. clearsynth.com

Rationale for Academic Investigation of N-Denitroso-N'-nitroso Lomustine-d4 as a Research Chemical

This compound is a labeled isomeric impurity of Lomustine. pharmaffiliates.com Its full chemical name is N'-(2-Chloroethyl-d4)-N-cyclohexyl-N-nitrosourea or 3-(2-chloro-1,1,2,2-tetradeuterioethyl)-1-cyclohexyl-1-nitrosourea. pharmaffiliates.comlgcstandards.com The rationale for its investigation stems from the need to accurately identify and quantify impurities and related substances in pharmaceutical preparations of Lomustine.

As a stable, isotopically labeled standard, this compound is essential for the development and validation of analytical methods (AMV) and for quality control (QC) applications. clearsynth.com By using this compound as an internal standard, researchers can achieve the high level of precision and accuracy required by regulatory guidelines for drug manufacturing. clearsynth.com The study of such isomers and impurities is critical for ensuring the purity, stability, and consistency of the active pharmaceutical ingredient.

Overview of Research Scope and Focus Areas

The primary research application for this compound is as a reference standard in analytical chemistry. biomall.in Its use is focused on:

Quantitative Analysis: Serving as an internal standard for the accurate quantification of the corresponding non-deuterated Lomustine isomer in bulk drug substance and formulated products.

Method Development: Facilitating the development of robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for separating and identifying Lomustine-related impurities.

Impurity Profiling: Aiding in the characterization of the impurity profile of Lomustine, which is a critical aspect of pharmaceutical quality control.

Stability Studies: Potentially being used in studies to understand the degradation pathways of Lomustine, where the isomeric impurity might be a degradant.

While not its primary role, the compound could also theoretically be used in mechanistic studies to investigate the formation or metabolism of this specific Lomustine isomer, leveraging the kinetic isotope effect.

Chemical Compound Data

The table below provides key identifiers for this compound and its non-deuterated analogue.

| This compound | N-Denitroso-N'-nitroso Lomustine | |

| Synonym | N'-(2-Chloroethyl-d4)-N-cyclohexyl-N-nitrosourea | 3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea |

| CAS Number | 1346603-97-1 | 54749-91-6 |

| Molecular Formula | C9H12D4ClN3O2 | C9H16ClN3O2 |

| Molecular Weight | 237.72 g/mol | 233.70 g/mol |

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comlgcstandards.comclearsynth.combiomall.inscbt.com

Applications of Deuterated Compounds in Research

The following table summarizes the principal applications of deuterated isomers in scientific research.

| Application Area | Description |

| Mechanistic Studies | Used to determine reaction mechanisms and rate-limiting steps by measuring the kinetic isotope effect (KIE). nih.govacs.org |

| Quantitative Analysis | Employed as internal standards in mass spectrometry to improve the accuracy and precision of measurements. clearsynth.comwisdomlib.org |

| Metabolic Profiling | Helps in tracing the metabolic fate of drugs and identifying metabolites by distinguishing them from the parent compound. nih.govnih.gov |

| Pharmacokinetic Studies | Can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile by increasing metabolic stability. nih.govscienceopen.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-1-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMTYZWNUSEEU-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C(=O)NCCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C1CCCCC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of N Denitroso N Nitroso Lomustine D4

Development of Chemical Synthesis Routes for N-Denitroso-N'-nitroso Lomustine (B1675051)

The synthesis of N-Denitroso-N'-nitroso Lomustine, an isomer of the chemotherapeutic drug Lomustine, is intrinsically linked to the synthesis of Lomustine itself. The core structure is a substituted urea (B33335), which is then nitrosated. The key challenge lies in controlling the position of the nitroso group to yield the desired isomer.

The foundational step involves the formation of the urea precursor, 1-(2-chloroethyl)-3-cyclohexylurea. This is typically achieved through the carbamylation of cyclohexylamine (B46788) with 1-chloro-2-isocyanatoethane. wikipedia.org This reaction is generally efficient and provides the backbone for subsequent nitrosation.

The critical step is the introduction of the nitroso (-N=O) group. In the synthesis of Lomustine (N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea), the nitroso group is attached to the nitrogen adjacent to the chloroethyl group. For N-Denitroso-N'-nitroso Lomustine (3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea), the nitroso group must be directed to the nitrogen bearing the cyclohexyl group. clearsynth.como2hdiscovery.co The formation of this specific isomer often occurs as a byproduct in Lomustine synthesis, and its targeted production requires carefully controlled reaction conditions. nih.gov

The choice of nitrosating agent and reaction medium is paramount for achieving isomer specificity. Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in an acidic medium (like formic or acetic acid), nitrosyl chloride (NOCl), or tert-butyl nitrite. unica.itresearchgate.netcardiff.ac.uk The reaction mechanism involves the formation of a nitrosating species (e.g., N₂O₃ or H₂NO₂⁺) that attacks one of the nitrogen atoms of the urea precursor. The nucleophilicity of the two urea nitrogens can be subtly different, and exploiting this difference through the choice of solvent and temperature is key to maximizing the yield of the desired N'-nitroso isomer.

Strategies for Deuterium (B1214612) Incorporation (d4-labeling) at Specific Sites

The "-d4" designation in N-Denitroso-N'-nitroso Lomustine-d4 indicates the presence of four deuterium atoms. In analogous deuterated compounds, such as the metabolites of Lomustine, this labeling is consistently applied to the 2-chloroethyl moiety, resulting in a 1-(2-chloroethyl-1,1,2,2-d4) structure. medchemexpress.commedchemexpress.com This strategic placement prevents in vivo metabolism at that site, which is a common application of deuteration in drug development to enhance pharmacokinetic properties. neulandlabs.comnih.gov

Precursor Synthesis and Deuteration Techniques

Direct deuteration of the final molecule is generally not feasible as it would require harsh conditions leading to poor selectivity and potential decomposition of the sensitive nitrosourea (B86855) group. Therefore, the most effective strategy is to introduce the deuterium label at an early stage by synthesizing a deuterated precursor.

A logical and efficient approach involves the use of 2-chloroethylamine-d4 hydrochloride as the starting material. This deuterated building block can then be reacted with cyclohexyl isocyanate to form the deuterated urea precursor, 1-(2-chloroethyl-d4)-3-cyclohexylurea . The subsequent nitrosation of this precursor, under optimized conditions, yields the final target compound. This method ensures that the deuterium atoms are located specifically on the ethyl chain with high isotopic incorporation and no scrambling.

The synthesis of the deuterated precursor itself can be accomplished through various established methods for deuterium labeling, such as the reduction of a deuterated nitrile or the amination of a deuterated haloalkane.

Isotopic Purity and Enrichment Assessment Methods

Determining the isotopic purity and the degree of deuterium enrichment is a critical quality control step. nih.gov The primary analytical techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgacs.org

Mass Spectrometry (MS): HR-MS can precisely determine the mass of the molecule and its isotopologues (molecules that differ only in their isotopic composition). The mass of the d4-labeled compound will be four mass units higher than its non-labeled counterpart. By analyzing the ion cluster, the relative abundance of the d0, d1, d2, d3, and d4 species can be quantified to calculate the isotopic enrichment.

Interactive Table: Expected Mass Data for Isotopic Purity Analysis Use the dropdown to see the expected mass difference for each isotopologue compared to the unlabeled (d0) compound.

Mass Difference (vs. d0): +0 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and information about the specific sites of deuteration.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons of the 2-chloroethyl group (-CH₂CH₂Cl) should be absent or significantly diminished, confirming successful deuteration.

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the chloroethyl group, directly confirming the presence and location of the deuterium labels.

¹³C NMR: The carbon signals of the deuterated ethyl group will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated compound.

Optimization of Reaction Conditions for Isomer Specificity and Yield

The optimization of the nitrosation step is crucial for maximizing the yield of the N-Denitroso-N'-nitroso isomer while minimizing the formation of Lomustine and other impurities. This involves a systematic variation of key reaction parameters. sci-hub.se

Interactive Table: Parameters for Nitrosation Optimization Click on a parameter to see its potential impact on the reaction outcome.

A design of experiments (DoE) approach can be employed to efficiently screen these parameters and identify the optimal conditions for both high yield and high isomeric purity.

Scale-Up Considerations for Research Quantity Production

Transitioning the optimized synthesis from a laboratory scale to the production of research quantities (milligram to gram scale) introduces several challenges. researchgate.net

Cost of Deuterated Materials: Deuterated starting materials, such as 2-chloroethylamine-d4, are significantly more expensive than their non-labeled counterparts, making efficient use and high-yield reactions economically important. neulandlabs.com

Process Safety: Nitrosoureas can be thermally unstable and potentially explosive. Scale-up requires careful control of temperature and reaction stoichiometry to ensure safe operation.

Maintaining Isotopic Purity: It is essential to ensure that no H-D exchange occurs during the reaction, work-up, or purification stages, which could compromise the isotopic enrichment of the final product.

Purification: At a larger scale, purification by column chromatography becomes more challenging. Developing a robust and scalable purification method is necessary to isolate the target compound with high chemical and isotopic purity. Continuous flow manufacturing has been explored for the synthesis of Lomustine to improve safety and efficiency, a strategy that could be adapted for its deuterated isomer. researchgate.net

Formation and Degradation Pathways of N Denitroso N Nitroso Lomustine D4

Investigation of N-Denitroso-N'-nitroso Lomustine (B1675051) Formation from Lomustine

The formation of N-Denitroso-N'-nitroso Lomustine is intrinsically linked to the chemical instability of Lomustine, a nitrosourea-based alkylating agent used in chemotherapy. smolecule.comnih.gov The isomeric impurity arises from the degradation and transformation of Lomustine under various conditions.

Lomustine, chemically known as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, is susceptible to degradation that can lead to structural rearrangement. nih.gov The formation of the N-Denitroso-N'-nitroso isomer, 3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea, involves the migration of the nitroso group from the nitrogen adjacent to the chloroethyl group to the nitrogen adjacent to the cyclohexyl group. clearsynth.com This type of transformation is characteristic of the inherent reactivity of the nitrosourea (B86855) functional group.

The synthesis of N-Denitroso-N'-nitroso Lomustine often involves the controlled nitrosation of Lomustine, a process that introduces nitroso groups into the structure. smolecule.com This suggests that under certain degradative conditions where nitrosating agents are present or formed, Lomustine can be converted into its isomeric impurity. The core mechanism involves electrophilic attack and subsequent rearrangement within the urea (B33335) backbone, leading to the thermodynamically stable isomer.

The rate of Lomustine degradation, and consequently the formation of its impurities, is significantly influenced by environmental factors. Forced degradation studies performed on Lomustine provide insight into the conditions that promote the formation of its isomers. researchgate.net

pH: Lomustine's stability is pH-dependent. Studies on similar compounds, such as N-nitroso-hydrochlorothiazide, show rapid degradation at neutral to alkaline pH (pH 6-8), while degradation is significantly slower in acidic conditions (pH 1-5). researchgate.net For Lomustine, degradation has been observed in both acidic (0.1N hydrochloric acid) and basic (0.1N sodium hydroxide) conditions. researchgate.net The rate of degradation generally increases as the pH moves away from the point of maximum stability. researchgate.net

Light: Exposure to light is a known factor in the degradation of Lomustine. smolecule.com Specific studies have utilized UV light (200 Wh/m²) and visible light (1.2 million lux hours) to induce degradation, indicating that photolytic pathways contribute to its breakdown and potential isomerization. researchgate.net

Temperature: Elevated temperatures accelerate the degradation of Lomustine. smolecule.com Degradation has been demonstrated by heating the bulk drug to 60°C. researchgate.net As with most chemical reactions, an increase in temperature provides the necessary activation energy for degradation and rearrangement reactions to occur at a faster rate.

The degradation kinetics of such processes often follow pseudo-first-order models, where the rate of reaction is dependent on the concentration of the parent compound and is influenced by environmental parameters. epa.govsemanticscholar.org

Table 1: Conditions for Forced Degradation of Lomustine

| Degradation Condition | Agent/Parameter | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1N Hydrochloric Acid | Degradation Observed | researchgate.net |

| Basic Hydrolysis | 0.1N Sodium Hydroxide (B78521) | Degradation Observed | researchgate.net |

| Oxidation | 6.0% (v/v) Hydrogen Peroxide | Degradation Observed | researchgate.net |

| Thermal Stress | 60 °C | Degradation Observed | researchgate.net |

| Photolytic Stress | UV light (200 Wh/m²) & Visible light (1.2 million lux hours) | Degradation Observed | researchgate.net |

Transformation of Lomustine into its N-Denitroso-N'-nitroso isomer can occur through both non-enzymatic and enzymatic pathways in cell-free systems, which can simulate physiological conditions. nih.govuchicago.edu

Non-Enzymatic Pathways: Lomustine is known to spontaneously decompose under physiological conditions to yield reactive intermediates. nih.gov This inherent instability can lead to the rearrangement of the nitroso group without the need for enzymatic catalysis. The process is driven by the chemical properties of the nitrosourea group in an aqueous environment.

Enzymatic Pathways: Lomustine undergoes metabolism in the liver, primarily through the hepatic microsomal enzyme system. drugbank.comugent.be In a cell-free system containing these enzymes (e.g., liver microsomes), the biotransformation of Lomustine can be studied. These enzymatic reactions, typically oxidative, can create reactive metabolites or intermediates that are more prone to rearrangement, thus facilitating the formation of the N-Denitroso-N'-nitroso isomer.

Elucidation of N-Denitroso-N'-nitroso Lomustine-d4 Degradation Mechanisms

The degradation of this compound is presumed to follow pathways similar to its parent compound, Lomustine, and other related nitrosourea compounds. These pathways primarily involve hydrolysis and oxidation.

Stability studies provide data on how a compound behaves under specific chemical stresses. Based on the forced degradation studies of Lomustine, the stability of its N-Denitroso-N'-nitroso isomer can be inferred. researchgate.net

Hydrolytic Stability: The compound is susceptible to hydrolysis across a range of pH values. As observed with Lomustine, degradation occurs in both acidic and basic aqueous solutions. researchgate.net Studies on other N-nitrosamines show that the degradation profile and rate can be highly pH-dependent, with different degradation products forming under acidic versus neutral/basic conditions. researchgate.net For nitrosoureas, hydrolysis can lead to the cleavage of the urea structure, releasing reactive species. smolecule.com

Oxidative Stability: The compound is susceptible to oxidation. Lomustine shows considerable degradation when exposed to an oxidizing agent like hydrogen peroxide. researchgate.net This indicates that the N-Denitroso-N'-nitroso isomer would also likely degrade under oxidative stress, potentially through modification of the nitroso groups or other vulnerable sites on the molecule.

Table 2: Inferred Stability of this compound

| Stress Condition | Stability Profile | Basis of Inference | Reference |

|---|---|---|---|

| Hydrolysis | Unstable; rate is pH-dependent | Forced degradation of Lomustine; behavior of other N-nitrosamines | researchgate.netresearchgate.net |

| Oxidation | Unstable | Forced degradation of Lomustine with H₂O₂ | researchgate.net |

| Heat | Unstable | Decomposition of Lomustine upon heating | smolecule.comresearchgate.net |

| Light | Unstable | Decomposition of Lomustine upon light exposure | smolecule.comresearchgate.net |

Under harsh conditions such as combustion, Lomustine is known to decompose into carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. nih.gov Under aqueous conditions, hydrolytic and oxidative degradation would lead to smaller, more polar molecules.

Potential degradation products could include:

Cyclohexylurea derivatives: Resulting from the cleavage of the N-nitroso and chloroethyl groups.

2-Chloroethanol: Formed from the hydrolysis of the chloroethyl side chain.

Diazonium intermediates: The breakdown of N-nitrosamines can sometimes produce highly reactive diazonium ions, although this may be pH-dependent. researchgate.net

Nitrogen gas and various ions: Resulting from the breakdown of the unstable nitrosourea core.

The analysis of degradation samples of Lomustine has shown that the mass balance was close to 99.9%, indicating that the primary degradation products were accounted for, even if not individually identified in all public literature. researchgate.net Further research using advanced analytical techniques would be required to fully characterize the complete degradation profile of this compound.

Kinetic Analysis of Degradation Processes in Defined Chemical Environments

The kinetic analysis of the degradation of this compound is crucial for understanding its stability and reactivity under various conditions. While specific kinetic studies on the deuterated form are not extensively documented in publicly available literature, the degradation kinetics of its non-deuterated parent compound, Lomustine, and other related nitrosoureas have been investigated. These studies provide a strong framework for predicting the kinetic behavior of this compound. The degradation of nitrosoureas is known to be significantly influenced by the chemical environment, particularly pH.

Kinetic studies on N-(2-haloethyl)-N'-cyclohexyl-N-nitrosoureas have revealed that the rate of decomposition is influenced by the nature of the halogen substituent, following the order of the leaving ability of the halogen. oup.com The degradation can proceed through several competitive pathways, and the preferred route can be affected by the pH of the medium. oup.com For instance, at higher pH values, the abstraction of the ureido proton is a key step, whereas at lower pH, a mechanism involving the nitroso oxygen becomes more significant. oup.com

The stability of Lomustine under physiological conditions has been noted, with a reported half-life of 53 minutes in a phosphate (B84403) buffer at pH 7.4 and 37°C. bms.com This relatively rapid decomposition underscores the inherent instability of the molecule in aqueous environments that mimic biological systems. The degradation of nitrosoureas can be monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and UV spectrophotometry, which allow for the separation and quantification of the parent compound and its degradation products over time. nih.govdoi.orgnih.gov

It is important to note that while the general degradation pathways and kinetic principles for Lomustine are applicable to this compound, the presence of deuterium (B1214612) atoms could potentially lead to a kinetic isotope effect, which might result in slightly different degradation rates compared to the non-deuterated compound. However, the fundamental pH-dependent nature of the degradation kinetics is expected to be conserved.

Kinetic Data for Lomustine Degradation

The following table summarizes the key kinetic parameters for the degradation of Lomustine based on available research.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 53 minutes | Phosphate buffer, pH 7.4, 37°C | bms.com |

| Reaction Order | First-order in substrate and hydroxide ions | pH 6-7.8 | researchgate.net |

| Primary Influencing Factor | pH | Aqueous solutions | nih.govoup.com |

Advanced Analytical Methodologies for N Denitroso N Nitroso Lomustine D4

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating the analyte of interest from the complex matrix of a sample. For nitrosourea (B86855) compounds and their derivatives, both liquid and gas chromatography have been utilized, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of nitrosoureas due to their thermal instability. dtic.mil Method development focuses on achieving optimal resolution between the target analyte, its deuterated internal standard (N-Denitroso-N'-nitroso Lomustine-d4), and other related substances.

Reversed-phase HPLC is the most common approach. oup.com The selection of the stationary phase (the column) is critical; C18 columns are frequently employed, offering excellent retention and separation for moderately polar compounds like nitrosoureas. dtic.millcms.cz The mobile phase typically consists of a mixture of an aqueous buffer (like water with a formic acid modifier) and an organic solvent such as methanol (B129727) or acetonitrile. dtic.millcms.cz Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to separate compounds with a range of polarities and to ensure sharp, symmetrical peak shapes. Because this compound differs from its non-labeled counterpart only by the mass of its isotopes, it has nearly identical chemical properties and chromatographic behavior. myadlm.org This co-elution is essential for its function as an internal standard in mass spectrometry-based detection.

Optimization of an HPLC method involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to maximize resolution, minimize run time, and ensure method robustness. nih.gov

Table 1: Typical HPLC Parameters for Nitrosourea Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) | Provides hydrophobic interaction for separation of moderately polar nitrosoureas. lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape and ionization efficiency for MS detection. lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic solvent to elute compounds from the column. lcms.cz |

| Flow Rate | 0.3 - 0.6 mL/min | Controls the speed of the separation and can affect resolution and backpressure. jfda-online.com |

| Injection Volume | 5 - 100 µL | The amount of sample introduced onto the column; depends on sample concentration and instrument sensitivity. lcms.cz |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times; maintained for reproducibility. |

| Detection | UV (e.g., 230 nm) or Mass Spectrometry (MS) | UV detection is possible, but MS provides superior selectivity and is required for isotope dilution methods. dtic.mil |

Direct analysis of nitrosoureas like Lomustine (B1675051) and its impurities by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal lability, meaning they degrade at the high temperatures required for GC analysis. dtic.milnih.gov However, GC can be employed after a chemical derivatization step that converts the non-volatile analyte into a more volatile and thermally stable derivative. nih.govpopline.org For instance, nitrosoureas can be indirectly analyzed by reacting them to release diazoalkanes, which can then be detected by GC. nih.govpopline.org While this approach increases the complexity of sample preparation, it allows for the use of highly sensitive and specific GC detectors, such as a Thermal Energy Analyzer (TEA) or a mass spectrometer. chromatographyonline.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is prized for its exceptional sensitivity and selectivity, making it indispensable for trace-level analysis and structural identification. mdpi.com

Pairing liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a powerful analytical tool for quantifying trace amounts of impurities in complex matrices. researchgate.net In this technique, the HPLC system separates the compounds, which are then ionized (e.g., by electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and introduced into the mass spectrometer. fda.gov.twlcms.cz

A tandem mass spectrometer, such as a triple quadrupole, performs two stages of mass analysis. In the first stage, a specific precursor ion (an ion with the mass of the target molecule) is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling quantification at very low levels (parts per billion or lower). mdpi.comresearchgate.net For the analysis of N-Denitroso-N'-nitroso Lomustine, a specific precursor-to-product ion transition would be monitored, while a separate, distinct transition would be monitored for the this compound internal standard.

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically to within 5 parts per million). currenta.dewaters.com This precision allows for the determination of a compound's elemental formula from its mass, serving as a powerful tool for identifying unknown impurities and for structural elucidation. mdpi.comcurrenta.de

In the context of this compound, HRMS is crucial for two primary reasons. First, it can be used to definitively confirm the structure of any detected impurities during pharmaceutical development. nih.gov Second, it is used to characterize the deuterated internal standard itself, verifying its elemental composition and isotopic purity to ensure it is suitable for use in quantitative assays. By analyzing the fragmentation patterns generated in the HRMS instrument, detailed structural information about the molecule can be pieced together. currenta.de

Isotope Dilution Mass Spectrometry (IDMS) is considered the "gold standard" for accurate quantification in analytical chemistry. nih.gov This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). clearsynth.com this compound is specifically designed for this purpose, with four hydrogen atoms replaced by deuterium (B1214612). pharmaffiliates.com

The process involves adding a known amount of the deuterated standard to the sample at the very beginning of the analytical procedure. clearsynth.com Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of ionization efficiency (or suppression) in the mass spectrometer's ion source. myadlm.orgnih.gov

Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the MS signal from the native analyte to the signal from the deuterated internal standard. researchgate.net This ratioing corrects for variations in sample recovery and matrix effects, leading to exceptionally high precision and accuracy in the final measurement. nih.gov

Table 2: Example MRM Transitions for IDMS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |

| N-Denitroso-N'-nitroso Lomustine | 234.1 | Hypothetical fragment | Analyte (Target for Quantification) |

| This compound | 238.1 | Hypothetical fragment | Internal Standard (For Correction) |

Note: The exact product ion masses would be determined during method development by infusing the pure compounds into the mass spectrometer and identifying stable, intense fragments.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum, the signals corresponding to the protons on the chloroethyl group of the non-deuterated compound would be absent for this compound. The remaining protons on the cyclohexyl ring would exhibit characteristic chemical shifts and coupling patterns. A notable feature in the NMR spectra of asymmetrical nitrosamines is the presence of two distinct sets of signals. researchgate.netnih.gov This phenomenon arises from the hindered rotation around the N-N single bond, which has a partial double-bond character, leading to the existence of stable E/Z configurational isomers. nih.gov Each isomer will produce its own set of NMR signals, and the ratio of these isomers can often be determined by integrating the respective peaks. nih.gov

Similarly, the ¹³C-NMR spectrum would show distinct signals for each carbon atom in the molecule, with two sets of peaks corresponding to the E/Z isomers. nih.gov The chemical shifts provide evidence for the electronic environment of each carbon, confirming the presence of the carbonyl group (C=O) of the urea (B33335) moiety and the carbons of the cyclohexyl ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (E/Z Isomers) Note: This table presents expected chemical shift ranges based on the analysis of similar N-nitrosamine compounds. Actual values may vary depending on solvent and experimental conditions.

| Assignment | Isomer | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Cyclohexyl-CH-N | E | 3.8 - 4.3 | 55 - 60 |

| Z | 4.5 - 5.0 | 58 - 63 | |

| Cyclohexyl-CH₂ | E/Z | 1.0 - 2.2 | 24 - 35 |

| Urea C=O | E/Z | - | 150 - 155 |

| Chloroethyl-CD₂-N | E/Z | Not Applicable (Deuterated) | 40 - 45 |

| Chloroethyl-CD₂-Cl | E/Z | Not Applicable (Deuterated) | 30 - 35 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

N-N=O stretch: A strong band typically in the region of 1430-1500 cm⁻¹, characteristic of the nitrosamine (B1359907) functional group.

C=O stretch: A strong absorption around 1680-1720 cm⁻¹, indicative of the urea carbonyl group.

C-N stretch: Bands in the 1200-1350 cm⁻¹ region.

C-H stretch: Signals from the cyclohexyl group, typically around 2850-2950 cm⁻¹.

C-Cl stretch: A band in the lower frequency region, usually between 600-800 cm⁻¹.

The implementation of spectroscopic techniques like IR is crucial for improving the accuracy of drug characterization. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Nitrosourea compounds typically exhibit strong UV absorbance, making this technique suitable for quantitative analysis. researchgate.net For nitrosoureas like lomustine, the maximum absorbance is often observed in the range of 230-254 nm. tandfonline.comresearchgate.net This property is frequently exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for quantification purposes. tandfonline.com

Validation Parameters for Analytical Methods in Research Settings

For this compound to be used effectively, particularly as an internal standard in quantitative bioanalysis, the analytical methods must be rigorously validated. Validation ensures that the method is reliable, reproducible, and suitable for its intended purpose. researchgate.netnih.gov

Specificity, Linearity, Accuracy, and Precision

These four parameters are cornerstones of analytical method validation.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like LC-MS, specificity is demonstrated by showing that the analyte peak is well-resolved from other signals and that there is no interference at the analyte's retention time and mass-to-charge ratio in blank samples. researchgate.netmdpi.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net A linear relationship is typically established by analyzing a series of standards of known concentrations. The relationship is characterized by the correlation coefficient (r²), which should ideally be ≥0.99. researchgate.netresearchgate.net For example, methods developed for nitrosourea analysis have shown good linearity over concentration ranges like 20 to 100 μg/mL or 0.05 to 5 μg/mL, depending on the specific application. researchgate.netresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by "spike and recovery" experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The results are expressed as a percentage of recovery. researchgate.net For related compounds, accuracy is typically expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Analysis of samples on the same day.

Inter-day precision (Intermediate Precision): Analysis of samples on different days. For bioanalytical methods, the precision (RSD) should not exceed 15% (or 20% at the lower limit of quantification). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. researchgate.netnih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov It is often established as the concentration that provides a signal-to-noise ratio of 10:1. The LOQ is a critical parameter for studies involving trace-level analysis, such as monitoring impurities or quantifying drugs in biological fluids. europa.eu

The sensitivity of analytical methods for nitrosourea compounds can vary significantly depending on the technique and the matrix. tandfonline.com Highly sensitive LC-MS/MS methods can achieve very low LOD and LOQ values, which are essential for pharmacokinetic studies. tandfonline.com

Table 2: Examples of LOD and LOQ for Nitrosourea Compounds using Various Analytical Methods

| Compound | Method | Matrix | LOD | LOQ | Reference |

| Lomustine | HPLC-UV | Rat Plasma | 0.05 µg/mL | Not Specified | tandfonline.com |

| Carmustine | HPLC-UV | Water/Acetonitrile | 0.5 µg/mL | Not Specified | tandfonline.com |

| Nimustine | HPLC-MS | Human Blood/Brain | 50 ng/mL | Not Specified | tandfonline.com |

| Fotemustine | HPLC-UV | Plasma | 0.1 µg/mL | Not Specified | tandfonline.com |

| N-nitroso-atenolol | LC-MS/MS | API | 0.2 ng/mL | 0.5 ng/mL | mdpi.com |

Matrix Effects in Complex Research Samples (e.g., in vitro cell lysates, media)

When analyzing samples from complex biological sources such as cell lysates or culture media, other endogenous or exogenous molecules can interfere with the analysis, a phenomenon known as the matrix effect. medipharmsai.comnih.gov

The matrix effect is a significant challenge in LC-MS-based bioanalysis, where co-eluting components can alter the ionization efficiency of the target analyte, leading to ion suppression or enhancement. nih.govresearchgate.net This can compromise the accuracy and precision of the results if not properly addressed. nih.gov Endogenous phospholipids (B1166683) from cell membranes are a major source of matrix effects in bioanalysis. medipharmsai.com

Assessment and Mitigation:

Assessment: Matrix effects are often evaluated by comparing the response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution (pure solvent). nih.gov A value significantly different from 100% indicates the presence of a matrix effect. nih.gov

Mitigation: The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov this compound is an ideal SIL-IS for the quantification of its non-deuterated analogue. Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by the matrix effect is effectively canceled out. Other strategies to reduce matrix effects include efficient sample preparation techniques (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering components and optimizing chromatographic conditions to separate the analyte from matrix interferences. medipharmsai.comresearchgate.net

Application of N Denitroso N Nitroso Lomustine D4 As a Research Standard

Utilization in Quantitative Analysis of Lomustine (B1675051) and Nitrosourea (B86855) Metabolites in vitro

In the quantitative analysis of Lomustine and its metabolites in complex in vitro biological matrices, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov N-Denitroso-N'-nitroso Lomustine-d4 serves this exact purpose. When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the non-labeled analyte. Because it is chemically identical to the analyte, it experiences the same variations in extraction recovery, matrix effects (such as ion suppression or enhancement), and instrument response. researchgate.netnih.gov

By comparing the mass spectrometer's signal of the analyte to the known concentration of the SIL internal standard, analysts can calculate the analyte's concentration with high accuracy, effectively correcting for analytical variability that would otherwise lead to erroneous results. nih.gov This is critical in in vitro studies, such as cell culture experiments or microsomal incubations, where precise concentration measurements are necessary to determine pharmacokinetic and pharmacodynamic parameters.

Table 1: Advantages of Using this compound in Quantitative Analysis

| Feature | Benefit in Quantitative Analysis |

| Identical Chemical Properties | Compensates for variability in sample extraction and recovery. researchgate.netnih.gov |

| Co-elution with Analyte | Corrects for matrix effects during ionization in the mass spectrometer. researchgate.net |

| Distinct Mass-to-Charge Ratio | Allows for simultaneous detection and differentiation from the non-labeled analyte by the mass spectrometer. |

| High Isotopic Purity | Ensures minimal interference with the analyte's signal, leading to improved accuracy and precision. researchgate.net |

Role as a Reference Material for Impurity Profiling Studies in Chemical Synthesis

The manufacturing process of active pharmaceutical ingredients (APIs) like Lomustine can result in the formation of impurities that must be identified and quantified to ensure the drug's safety and quality. clearsynth.com N-Denitroso-N'-nitroso Lomustine is recognized as a potential process-related impurity in the synthesis of Lomustine. lgcstandards.comclearsynth.com As such, its deuterated counterpart, this compound, plays a crucial role as a reference material in impurity profiling.

Its applications in this area include:

Method Development and Validation: It is used as an internal standard to develop and validate robust analytical methods, typically LC-MS/MS, for the precise quantification of the corresponding non-labeled impurity in batches of Lomustine. clearsynth.com

Quality Control (QC): In routine QC testing, this compound allows manufacturers to accurately measure the level of the N-Denitroso-N'-nitroso Lomustine impurity, ensuring that it does not exceed the stringent limits set by regulatory agencies. clearsynth.com

Peak Identification: The standard can be used to confirm the identity of unknown peaks observed during the chromatographic analysis of Lomustine samples.

Development of Robust Analytical Assays for Nitrosamine (B1359907) Detection in Chemical Matrices

Nitrosamine impurities in pharmaceuticals are a significant concern due to their classification as probable or possible human carcinogens. fda.gov Regulatory bodies have established the need for highly sensitive and selective analytical methods to detect and quantify these impurities at trace levels. acs.orgsigmaaldrich.com The most commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.com

This compound is a deuterated nitrosamine and serves as an ideal internal standard for the development of such robust assays. lgcstandards.commedchemexpress.com The use of a SIL standard is critical for achieving the required low limits of detection and quantification, as it helps to overcome challenges like matrix interference and low analyte concentrations. ijpsjournal.combiology-journal.org By spiking the sample with this compound, analysts can ensure the reliability of the quantification of nitrosamine impurities, which is essential for the safety assessment of pharmaceutical products. fda.gov

Table 2: Analytical Techniques for Nitrosamine Detection Utilizing SIL Standards

| Technique | Description | Role of this compound |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Highly versatile for a broad range of nitrosamines, including less volatile ones. ijpsjournal.com | Serves as an internal standard to correct for matrix effects and ensure accurate quantification. |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry. Preferred for volatile nitrosamines. Often used with headspace sampling. ijpsjournal.com | Acts as an internal standard to compensate for variability in sample introduction and ionization. |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. Provides high selectivity to differentiate impurities from the actual nitrosamines. fda.gov | Used as an internal standard to ensure reliable test results with high mass accuracy. fda.gov |

Contribution to Understanding Lomustine Metabolism and Chemical Stability in Non-Biological Systems

Understanding the chemical stability of a drug is a critical part of its development. Stability studies involve subjecting the drug to various stress conditions to identify potential degradation products and establish a shelf-life. A study on Lomustine performed forced degradation under conditions including heat, light, acid, base, and oxidation.

In such non-biological degradation studies, accurate quantification of the parent drug over time is essential. This compound is an ideal tool for this application. As a SIL internal standard, it is added to samples before analysis. Because it degrades at the same rate as the analyte under identical conditions, its primary role is not to track degradation but to ensure that the analytical measurement of the remaining Lomustine is accurate and precise. nih.gov Any loss of signal detected can be confidently attributed to chemical degradation rather than analytical variability, leading to a true understanding of the drug's stability profile.

Table 3: Forced Degradation Conditions for Lomustine Stability Studies

| Condition | Description |

| Acid Hydrolysis | 0.1N Hydrochloric Acid |

| Base Hydrolysis | 0.1N Sodium Hydroxide (B78521) |

| Oxidation | 6.0% (v/v) Hydrogen Peroxide |

| Thermal Stress | Heating to 60 °C |

| Photolytic Stress | Exposure to UV light (200 Wh/m²) and visible light (≥1.2 million lux hours) |

Mechanistic Research on N Denitroso N Nitroso Lomustine D4 in Model Systems

In Vitro Reactivity with Biological Nucleophiles

The reactivity of nitrosoureas like lomustine (B1675051) and its analogs is characterized by their ability to alkylate and carbamoylate biological macromolecules. This reactivity is central to their biological effects and is a key focus of mechanistic research.

N-Denitroso-N'-nitroso Lomustine-d4, like its parent compound, is presumed to be a potent DNA alkylating agent. In aqueous environments, it is thought to decompose to form reactive intermediates, including a 2-chloroethyl diazonium ion. This cation is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases.

Studies on lomustine have demonstrated that the primary sites of DNA alkylation are the N7 position of guanine (B1146940) and the N3 position of cytosine. The initial chloroethylation at the O6 position of guanine is considered a particularly significant lesion. This is because it can be followed by an intramolecular rearrangement to form a 1,2-(ethano)-N7-guanine adduct, which can then react with the N1 position of a cytosine on the opposite DNA strand, resulting in an interstrand cross-link. These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby inhibiting replication and transcription.

The interaction with model oligonucleotides has allowed for a more precise characterization of the adducts formed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in identifying the specific products of the reaction between lomustine and short DNA sequences.

In addition to DNA, the reactive intermediates of nitrosoureas can also form adducts with amino acids and peptides. The isocyanate species generated during the decomposition of nitrosoureas is primarily responsible for the carbamoylation of proteins.

Investigations using peptides have provided a more detailed picture of the sequence- and structure-dependent reactivity of nitrosoureas. The accessibility of nucleophilic side chains within the peptide's three-dimensional structure plays a crucial role in determining the sites and extent of adduction.

Stability and Transformation in Simulated Biological Environments (e.g., buffers, enzyme preparations)

The stability of this compound in aqueous solutions is a critical factor that governs its reactivity. Its decomposition is a prerequisite for the formation of the alkylating and carbamoylating species.

The chemical half-life of nitrosoureas is highly dependent on the pH and temperature of the environment. Studies on lomustine in phosphate (B84403) buffer systems have shown that its decomposition rate increases with increasing pH. This is because the base-catalyzed decomposition pathway is more efficient at higher pH values.

The table below summarizes representative half-life data for lomustine in a phosphate buffer at 37°C, which can be considered indicative of the behavior of its deuterated analog.

| pH | Half-Life (minutes) |

| 6.0 | ~90 |

| 7.4 | ~50 |

| 8.0 | ~30 |

This table presents illustrative data based on published studies of lomustine and may not represent the exact values for this compound.

The transformation of this compound in biological systems is primarily a non-enzymatic process. The chemical decomposition pathways lead to the formation of several key intermediates and final products.

The main non-enzymatic biotransformations include:

Decomposition to the 2-chloroethyl diazonium ion and an isocyanate: This is the central step that initiates the biological activity.

Hydrolysis of the isocyanate: The isocyanate can react with water to form an unstable carbamic acid, which then decomposes to release carbon dioxide and an amine.

Reaction with physiological nucleophiles: As discussed earlier, the reactive intermediates can form adducts with DNA, RNA, proteins, and small molecules like glutathione.

The profile of metabolites and degradation products can be analyzed using techniques such as HPLC coupled with mass spectrometry, with the deuterated label in this compound facilitating its distinction from the endogenous parent compound.

Comparative Chemical Reactivity Profile with Parent Lomustine and Other Nitrosoureas

The chemical reactivity of this compound is expected to be very similar to that of lomustine. The four deuterium (B1214612) atoms are typically placed on the ethyl group, which is involved in the alkylation reaction. The kinetic isotope effect for deuterium substitution at this position is generally small for the types of reactions involved in DNA alkylation, meaning the reaction rates are not significantly altered.

When compared to other nitrosoureas, the reactivity profile of lomustine and its analogs is influenced by the nature of the substituent on the non-nitroso nitrogen. In the case of lomustine, the cyclohexyl group imparts a high degree of lipophilicity, which influences its distribution and transport across cell membranes.

The table below provides a qualitative comparison of the reactivity of different nitrosoureas.

| Compound | Primary Reactive Species | Key Reactivity Features |

| Lomustine (and its d4 analog) | 2-chloroethyl diazonium ion, cyclohexyl isocyanate | High lipophilicity, potent DNA cross-linking ability |

| Carmustine (BCNU) | 2-chloroethyl diazonium ion, 2-chloroethyl isocyanate | Also a potent DNA cross-linker, but with a different isocyanate species |

| Semustine (Methyl-CCNU) | 2-chloroethyl diazonium ion, methylcyclohexyl isocyanate | Structurally similar to lomustine, with comparable reactivity |

| Streptozotocin | Methyl diazonium ion | Primarily a DNA methylating agent, lacks the chloroethyl group for cross-linking |

This table provides a general comparison based on the known mechanisms of these compounds.

Structure-Reactivity Relationship Analysis

The introduction of deuterium at the 2-chloroethyl moiety, creating this compound, can influence the rate of metabolic processes and chemical reactions. This is due to the kinetic isotope effect, where the heavier deuterium atom can lead to a slower reaction rate compared to its protium (B1232500) counterpart. Studies on related N-(2-chloroethyl)-N-nitrosoureas have shown that deuterium substitution can affect the rate-limiting step in their hydrolysis.

The primary mechanism of action for this class of compounds involves the generation of reactive intermediates that can alkylate and cross-link DNA, ultimately leading to cell death. drugbank.compatsnap.com The structure of this compound is designed to facilitate the formation of a (2-chloroethyl)diazonium ion, which is a potent alkylating species. nih.gov The reactivity of this intermediate is not significantly influenced by the nature of the N-3 substituent on the urea (B33335) backbone. nih.gov

| Feature | Description | Implication for Reactivity |

| N-(2-chloroethyl)-N-nitrosoureido group | The core functional group responsible for the compound's activity. | Essential for the formation of the reactive alkylating species. nih.gov |

| Cyclohexyl group | The lipophilic carrier group attached to the N'-nitrogen. | Influences the compound's distribution and transport properties. nih.gov |

| Deuterium labeling (d4) | Substitution of four hydrogen atoms with deuterium on the 2-chloroethyl moiety. | Can alter the rate of metabolic activation and decomposition due to the kinetic isotope effect. |

Differences in Chemical Decomposition Pathways

The chemical decomposition of this compound in aqueous environments is a critical aspect of its mechanism of action. Under physiological conditions, the compound undergoes spontaneous decomposition to yield two primary reactive species: an alkylating species and a carbamoylating species. nih.gov

The initial step in the decomposition pathway is the formation of a 2-chloroethyldiazohydroxide, which then rearranges to form the highly reactive (2-chloroethyl)diazonium ion. nih.gov This electrophilic intermediate is responsible for the alkylation of nucleophilic sites on DNA, particularly the O6 position of guanine. patsnap.com This alkylation can lead to the formation of interstrand cross-links, which are highly cytotoxic lesions that inhibit DNA replication and transcription. patsnap.com

Concurrently, the decomposition process also generates cyclohexyl isocyanate, a carbamoylating agent. nih.gov This species can react with the lysine (B10760008) residues of proteins, leading to their carbamoylation and potential inactivation. nih.gov

The decomposition of N-(2-chloroethyl)-N-nitrosoureas is known to be influenced by the pH of the surrounding medium. In acidic conditions, the decomposition can proceed through different pathways, potentially involving protonation of the substrate. rsc.org The presence of deuterium in this compound may subtly alter the kinetics of these pH-dependent decomposition pathways.

| Decomposition Product | Precursor | Mechanism of Action |

| (2-chloroethyl)diazonium ion | This compound | Alkylation of DNA, leading to cross-linking and cytotoxicity. drugbank.compatsnap.com |

| Cyclohexyl isocyanate | This compound | Carbamoylation of proteins, potentially leading to enzyme inhibition. nih.gov |

Future Directions in Research on N Denitroso N Nitroso Lomustine D4

Exploration of Additional Isotopic Labeling Strategies for Expanded Research Applications

The current use of deuterium (B1214612) (d4) labeling in N-Denitroso-N'-nitroso Lomustine-d4 primarily serves to create a mass shift for its role as an internal standard in mass spectrometry-based analyses. clearsynth.com However, the future of research lies in the exploration of more diverse isotopic labeling strategies to answer a wider range of scientific questions.

Future investigations could involve the synthesis of N-Denitroso-N'-nitroso Lomustine (B1675051) labeled with other stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). lucerna-chem.ch These multi-isotopically labeled analogues would serve as powerful tracers to elucidate the metabolic fate and degradation pathways of the parent compound and related nitrosamines in complex biological systems. adventchembio.comresearchgate.net For instance, ¹³C-labeling could track the carbon skeleton of the molecule through various metabolic transformations, while ¹⁵N-labeling could provide specific insights into the reactions involving the nitroso and urea (B33335) functional groups.

Moreover, the strategic placement of isotopes at different positions within the molecule can help to dissect reaction mechanisms. For example, labeling specific carbon atoms could reveal which parts of the molecule are more susceptible to metabolic attack. This approach, which has been applied in broader drug metabolism studies, can offer a granular understanding of the bioactivation and detoxification processes of nitrosamines. researchgate.netnih.gov

Table 1: Potential Isotopic Labeling Strategies and Their Research Applications

| Isotope | Labeling Position | Potential Research Application |

| ¹³C | Cyclohexyl ring | Studying the metabolism and potential aromatic hydroxylation of the cyclohexyl moiety. |

| ¹³C | Chloroethyl chain | Investigating the mechanism of DNA alkylation by the chloroethyl group. |

| ¹⁵N | Nitroso groups | Elucidating the mechanisms of denitrosation and transnitrosation reactions. |

| ¹⁵N | Urea backbone | Tracking the stability and degradation of the urea structure. |

| ¹⁸O | Nitroso groups | Investigating the role of oxygen in the metabolic activation of the nitrosamine (B1359907). |

Advanced Computational Chemistry Approaches for Predicting Reactivity and Fate

The prediction of chemical reactivity and fate through computational chemistry is a rapidly advancing field that holds immense promise for the study of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of the molecule with high accuracy. acs.orgnih.govscispace.com

Future research will likely focus on using these computational tools to:

Predict Metabolic Hotspots: Identify the most likely sites on the this compound molecule to undergo metabolic transformation. This can guide the design of in vitro and in vivo metabolism studies.

Elucidate Reaction Mechanisms: Model the entire reaction pathways of its degradation and interaction with biological macromolecules like DNA. acs.orgnih.gov This can provide insights into its potential toxicity and carcinogenicity, a significant concern for all nitrosamines. acs.orgnih.gov

Calculate Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR spectra) for the parent compound and its potential metabolites, aiding in their identification in complex biological matrices.

In silico prediction software, which is already used to forecast the degradation pathways of pharmaceuticals and the formation of N-nitrosamine impurities, can be specifically tailored to model the behavior of this compound under various conditions. nih.govjst.go.jpjst.go.jp This predictive power can accelerate research by prioritizing experimental efforts and reducing the reliance on costly and time-consuming laboratory work.

Integration with Multi-Omics Technologies for Deeper Mechanistic Understanding

The integration of research on this compound with multi-omics technologies, such as proteomics, metabolomics, and transcriptomics, will be instrumental in gaining a holistic understanding of its biological effects. bohrium.comresearchgate.netmdpi.com As a deuterated internal standard, it can enhance the accuracy of quantitative multi-omics studies investigating the impact of the non-labeled compound.

Future research directions include:

Metabolomics: Utilizing this compound as an internal standard in untargeted and targeted metabolomics studies to precisely quantify the metabolic perturbations induced by its non-labeled counterpart or other nitrosamines. researchgate.netnih.gov This can reveal novel metabolic pathways affected by nitrosamine exposure.

Proteomics: Investigating changes in protein expression in cells or tissues exposed to the non-labeled nitrosamine, with the deuterated standard ensuring accurate quantification of protein abundance changes. This can help identify protein targets and signaling pathways involved in the cellular response to nitrosamine-induced stress.

Transcriptomics: Analyzing changes in gene expression profiles (the transcriptome) upon exposure to the nitrosamine. The use of the deuterated standard in parallel analytical methods can help correlate transcriptomic changes with metabolic and proteomic data, providing a multi-layered view of the compound's mechanism of action.

By combining these omics datasets, researchers can construct comprehensive models of the cellular and physiological responses to N-Denitroso-N'-nitroso Lomustine and other related nitrosamines, offering unprecedented insights into their modes of action and potential health risks. bohrium.comresearchgate.net

Development of Novel Analytical Platforms for Enhanced Detection and Characterization

The sensitive and accurate detection of nitrosamines is a critical area of research, driven by regulatory concerns over their presence as impurities in pharmaceuticals and food. thermofisher.comijpsjournal.combiopharmaspec.com this compound, as a deuterated internal standard, is central to the advancement of these analytical platforms. adventchembio.com

Future research will focus on:

Ultra-High Sensitivity Methods: Developing and validating analytical methods using state-of-the-art instrumentation, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to achieve even lower limits of detection and quantification for N-Denitroso-N'-nitroso Lomustine and its non-labeled counterpart. thermofisher.combiopharmaspec.comresolvemass.ca

Miniaturized and High-Throughput Platforms: Creating miniaturized analytical systems, such as microfluidic devices coupled to mass spectrometry, for rapid and high-throughput screening of nitrosamine impurities.

Advanced Sample Preparation Techniques: Innovating novel sample preparation methods to efficiently extract and concentrate the analyte from complex matrices, thereby improving the sensitivity and reliability of the analysis.

The availability of a well-characterized deuterated standard like this compound is indispensable for the development and validation of these next-generation analytical platforms, ensuring their accuracy and robustness for both research and regulatory purposes. clearsynth.com

Contribution to the Broader Understanding of Nitrosamine Chemistry in Complex Systems

Research on this compound will not only provide insights into this specific molecule but will also contribute significantly to the broader understanding of nitrosamine chemistry. Nitrosamines are a class of compounds of significant toxicological concern, and a deeper knowledge of their behavior is crucial for public health. nih.govacs.org

Future contributions from the study of this compound include:

Understanding Isotope Effects: The deuterium labeling in this compound allows for the study of kinetic isotope effects in its reactions. This can provide fundamental insights into the mechanisms of nitrosamine metabolism and degradation, as deuterated bonds are typically stronger and react more slowly than their non-deuterated counterparts. acs.org

Modeling Nitrosamine Behavior: As a well-defined chemical entity, it can serve as a model compound to study the environmental fate and transport of nitrosamines, as well as their interactions with other molecules in complex mixtures.

Developing Structure-Activity Relationships: By comparing the properties and reactivity of this compound with other nitrosamines, researchers can contribute to the development of structure-activity relationships (SARs). These relationships are crucial for predicting the potential toxicity of new or unstudied nitrosamines based on their chemical structure. zamann-pharma.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.